molecular formula C23H27N3O4 B10995090 (4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone

(4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B10995090
M. Wt: 409.5 g/mol
InChI Key: SDQRMVRIXBLEQS-UHFFFAOYSA-N
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Description

The compound (4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone is a complex organic molecule featuring an indole core and a piperazine moiety. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Scientific Research Applications

Chemistry

Biology

Medicine

    Pharmaceuticals: Investigated for use in drugs targeting neurological disorders and inflammation.

Industry

    Dyes and Pigments: Used in the production of dyes due to its stable chromophore.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules:

    Molecular Targets: Binds to enzymes and receptors, modulating their activity.

    Pathways Involved: Inhibits key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The combination of an indole core with a piperazine moiety and multiple methoxy groups makes it unique.

    Biological Activity: Exhibits a broader range of biological activities compared to simpler indole derivatives.

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

(4,7-dimethoxy-1-methylindol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H27N3O4/c1-24-19(15-18-20(29-3)8-9-21(30-4)22(18)24)23(27)26-12-10-25(11-13-26)16-6-5-7-17(14-16)28-2/h5-9,14-15H,10-13H2,1-4H3

InChI Key

SDQRMVRIXBLEQS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

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